N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is part of a broader class of heterocyclic compounds known for their significant roles in medicinal chemistry and material science due to their unique structural and functional properties .
Preparation Methods
The synthesis of N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the piperazine and pyrimidine groups. Common reagents include various amines, halides, and catalysts under controlled conditions such as specific temperatures and pH levels . Industrial production methods may involve optimization of these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form additional ring structures
Common reagents and conditions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar enzyme inhibitory properties but with different structural modifications.
Pyrazolo[5,1-c][1,2,4]triazines: Noted for their antiviral and antitumor activities.
The uniqueness of N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine lies in its specific functional groups and the resulting biological activities, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C17H22N8 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H22N8/c1-3-18-14-12-13(2)20-17(21-14)24-10-8-23(9-11-24)15-5-7-25-16(22-15)4-6-19-25/h4-7,12H,3,8-11H2,1-2H3,(H,18,20,21) |
InChI Key |
KRHRSOHOYSNHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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